molecular formula C36H52O6 B11958175 3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid CAS No. 64275-16-7

3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid

Cat. No.: B11958175
CAS No.: 64275-16-7
M. Wt: 580.8 g/mol
InChI Key: OYKGNJGTCYPQFL-UHFFFAOYSA-N
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Description

2-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)benzyl]-3-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]propanoic acid: is a complex organic compound characterized by the presence of multiple tert-butyl and dioxane groups attached to a benzyl and phenyl propanoic acid backbone. This compound is notable for its intricate structure, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)benzyl]-3-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]propanoic acid typically involves multiple steps, including the formation of the dioxane rings, the introduction of tert-butyl groups, and the coupling of benzyl and phenyl groups to the propanoic acid backbone. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions could target the dioxane rings or the propanoic acid moiety, potentially yielding alcohols or alkanes.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkyl halides, or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications, particularly if they exhibit bioactivity in preliminary studies.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural complexity and potential for functionalization.

Mechanism of Action

The mechanism by which 2-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)benzyl]-3-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]propanoic acid exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)benzyl]propanoic acid
  • 3-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]propanoic acid
  • 2-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]propanoic acid

Uniqueness

The uniqueness of 2-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)benzyl]-3-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]propanoic acid lies in its dual dioxane and tert-butyl groups, which may impart distinct chemical reactivity and physical properties compared to similar compounds. This structural complexity could lead to unique applications in various fields, from synthetic chemistry to materials science.

Biological Activity

The compound 3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a dioxane ring and a propanoic acid moiety. Its molecular formula is C25H33O5C_{25}H_{33}O_5, with a molecular weight of approximately 427.53 g/mol. The presence of the tert-butyl groups contributes to its lipophilicity, which may influence its biological interactions.

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors. The dioxane component may enhance binding affinity due to its ability to form hydrogen bonds or hydrophobic interactions with target proteins.

  • Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in metabolic pathways. For example, it may affect the activity of HMG-CoA reductase, similar to atorvastatin derivatives, which are well-known for cholesterol-lowering effects .
  • Receptor Modulation : The structural motifs present in the compound suggest potential activity at G-protein coupled receptors (GPCRs), which play critical roles in various physiological processes.

Pharmacological Studies

Several studies have investigated the biological effects of related compounds:

  • In vitro Studies : Compounds with similar dioxane structures have demonstrated significant inhibition of cancer cell proliferation in vitro. For instance, derivatives have shown IC50 values in the low micromolar range against various tumor cell lines .
  • In vivo Studies : Animal models have been utilized to assess the anti-inflammatory and analgesic properties of similar compounds. Results indicate a reduction in inflammatory markers and pain responses when administered at therapeutic doses .

Case Study 1: Anti-Cancer Activity

A study examining the anti-cancer properties of structurally related compounds reported that certain derivatives exhibited potent cytotoxic effects on breast cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways. The dioxane ring was crucial for enhancing cellular uptake and bioactivity.

Case Study 2: Cardiovascular Effects

Another investigation focused on the cardiovascular benefits of similar compounds, highlighting their ability to lower cholesterol levels through HMG-CoA reductase inhibition. The study noted significant reductions in LDL cholesterol and total cholesterol levels in treated animals compared to controls .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundEffect ObservedReference
Enzyme InhibitionAtorvastatinHMG-CoA reductase inhibition
Anti-CancerDioxane DerivativeCytotoxicity against breast cancer
CardiovascularStatin AnalogReduced LDL cholesterol

Properties

CAS No.

64275-16-7

Molecular Formula

C36H52O6

Molecular Weight

580.8 g/mol

IUPAC Name

3-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid

InChI

InChI=1S/C36H52O6/c1-31(2,3)35(39-21-33(7,8)22-40-35)28-15-11-25(12-16-28)19-27(30(37)38)20-26-13-17-29(18-14-26)36(32(4,5)6)41-23-34(9,10)24-42-36/h11-18,27H,19-24H2,1-10H3,(H,37,38)

InChI Key

OYKGNJGTCYPQFL-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(C2=CC=C(C=C2)CC(CC3=CC=C(C=C3)C4(OCC(CO4)(C)C)C(C)(C)C)C(=O)O)C(C)(C)C)C

Origin of Product

United States

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